molecular formula C11H13N3O B2751919 6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile CAS No. 1871002-52-6

6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile

Cat. No.: B2751919
CAS No.: 1871002-52-6
M. Wt: 203.245
InChI Key: LNLKVPVDTXSGAY-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyridine moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(1-methylpyrrolidin-3-yl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-5-4-10(8-14)15-11-3-2-9(6-12)7-13-11/h2-3,7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLKVPVDTXSGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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